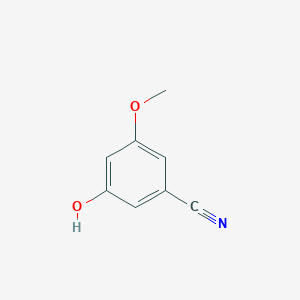

3-Hydroxy-5-methoxybenzonitrile

Description

BenchChem offers high-quality 3-Hydroxy-5-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-5-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-5-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXVEVNURVZFTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 3-Hydroxy-5-methoxybenzonitrile (CAS 124993-53-9): Synthesis, Physicochemical Profiling, and Medicinal Applications

Executive Summary

In the landscape of medicinal chemistry, bi-functional aromatic building blocks are critical for the construction of complex pharmacophores. 3-Hydroxy-5-methoxybenzonitrile (CAS 124993-53-9) is a highly versatile intermediate characterized by its unique electronic topology: an electron-withdrawing nitrile group paired with an electron-donating methoxy ether and a nucleophilic phenolic hydroxyl[1]. This specific "A-region" motif is heavily utilized in the synthesis of transient receptor potential vanilloid 1 (TRPV1) agonists for analgesia[2][3], as well as in the development of diaryl ether-based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1 treatment[4][5].

This technical guide provides a rigorous analysis of its physicochemical properties, field-proven synthesis methodologies, and downstream mechanistic pathways, designed specifically for drug development professionals.

Physicochemical Profiling

Understanding the physical and molecular parameters of 3-hydroxy-5-methoxybenzonitrile is essential for predicting its behavior in organic synthesis, particularly concerning its solubility and the pKa of its phenolic proton.

| Parameter | Value / Description |

| Chemical Name | 3-Hydroxy-5-methoxybenzonitrile |

| CAS Registry Number | 124993-53-9 |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| SMILES String | COC1=CC(=CC(=C1)O)C#N |

| Appearance | Off-white to pale yellow solid |

| Purity (Commercial Standard) | ≥ 95.0% (HPLC/NMR) |

| Solubility | Soluble in DMF, DMSO, Methanol, Acetone; Slightly soluble in Water |

| Reactivity Profile | Susceptible to nucleophilic aromatic substitution (SNAr) via the phenoxide; nitrile is reducible to primary amines. |

Synthesis & Manufacturing Workflows

The most robust route to 3-hydroxy-5-methoxybenzonitrile is the regioselective mono-methylation of 3,5-dihydroxybenzonitrile (CAS 19179-36-3)[6].

Causality in Experimental Design

The primary challenge in this synthesis is avoiding over-alkylation to 3,5-dimethoxybenzonitrile. Because the two hydroxyl groups on the starting material have nearly identical pKa values, statistical mixtures are common. To enforce kinetic control, the protocol utilizes a weak base (K₂CO₃) to limit the concentration of the highly reactive di-phenoxide, combined with strict stoichiometric control of the methylating agent (Methyl Iodide, MeI).

Protocol: Regioselective Mono-methylation

-

Reaction Setup: Charge a dried, argon-flushed round-bottom flask with 3,5-dihydroxybenzonitrile (1.0 eq) and anhydrous acetone (or DMF for higher solubility).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.2 eq). Stir the suspension at room temperature for 30 minutes to generate the mono-phenoxide intermediate.

-

Alkylation: Dropwise add Methyl Iodide (MeI, 0.95 - 1.0 eq) via a syringe pump over 1 hour to prevent local concentration spikes that lead to di-methylation.

-

Thermal Maturation: Heat the reaction mixture to a gentle reflux (55°C if using acetone) for 4-6 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the crude residue in ethyl acetate, wash with 0.1 M HCl to neutralize residual base, followed by brine. Dry over Na₂SO₄. Purify via silica gel flash chromatography to isolate the pure 3-hydroxy-5-methoxybenzonitrile.

Fig 1. Regioselective mono-methylation workflow for 3-hydroxy-5-methoxybenzonitrile synthesis.

Downstream Applications & Mechanistic Pathways

Analgesics: TRPV1 Agonist Pathway

3-Hydroxy-5-methoxybenzonitrile is a highly sought-after precursor for synthesizing the "A-region" of capsaicin analogues[3]. The nitrile group must first be reduced to a primary amine (3-hydroxy-5-methoxybenzylamine, CAS 149555-67-9)[7].

Causality in Reduction: Nitrile reductions often yield secondary and tertiary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. To suppress this, the reduction is performed using Raney Nickel and Hydrogen gas (H₂) in methanol saturated with ammonia (NH₃) . The excess ammonia shifts the equilibrium, trapping the intermediate imine and ensuring high fidelity in primary amine formation.

Once reduced, the benzylamine is coupled with various fatty acid acyl chlorides. These capsaicin analogues act as ultrapotent agonists for the TRPV1 channel. Upon binding, they induce a massive influx of calcium ions into nociceptive (pain-sensing) neurons, which paradoxically leads to long-term desensitization and defunctionalization of the nerve, resulting in profound analgesia[8][9].

Fig 2. Downstream conversion to capsaicin analogues and subsequent TRPV1 activation pathway.

Antivirals: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In antiviral drug discovery, the compound is utilized to build diaryl ether scaffolds, which act as allosteric inhibitors of the HIV-1 reverse transcriptase enzyme[4][5]. The phenolic hydroxyl group of 3-hydroxy-5-methoxybenzonitrile acts as a potent nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions. It is reacted with electrophilic, electron-deficient aromatic rings (such as fluorinated or chlorinated nitrobenzenes) in the presence of Cesium Carbonate (Cs₂CO₃) and DMF at elevated temperatures. The resulting diaryl ethers fit precisely into the hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) of the viral polymerase.

Fig 3. Nucleophilic aromatic substitution (SNAr) workflow for NNRTI scaffold synthesis.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed to confirm regioselectivity and purity:

-

¹H NMR (400 MHz, DMSO-d6):

-

Validation Check: The successful mono-methylation will break the symmetry of the starting material. Look for a sharp singlet integrating to 3H at ~3.80 ppm (the newly introduced methoxy group). The aromatic region will display three distinct meta-coupled protons (an AMX or AB₂ system depending on the exact electronic shielding), confirming that di-methylation did not occur. A broad singlet at ~10.2 ppm will confirm the retention of one phenolic -OH.

-

-

LC-MS (Electrospray Ionization):

-

Validation Check: Run in negative ion mode (ESI-). The presence of the acidic phenol will readily yield an [M-H]⁻ peak at m/z 148.1. The absence of a peak at m/z 163 (which would correspond to the dimethoxy byproduct) verifies strict stoichiometric control.

-

References

-

Walpole, C. S., Wrigglesworth, R., Bevan, S., Campbell, E. A., Dray, A., James, I. F., Perkins, M. N., Reid, D. J., & Winter, J. (1993). Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 1. The aromatic "A-region". Journal of Medicinal Chemistry, 36(16), 2362-2372.[Link]

- F. Hoffmann-La Roche AG. (2009). Non-nucleoside reverse transcriptase inhibitors (Patent No. CN101501002A).

Sources

- 1. CAS:21962-46-9, 3-甲酰基-5-甲氧基苯甲腈-毕得医药 [bidepharm.com]

- 2. 3,5-二甲氧基苯腈 - CAS号 19179-31-8 - 摩熵化学 [molaid.com]

- 3. Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 1. The aromatic "A-region" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101501002A - éæ ¸è·é转å½é ¶æå¶å - Google Patents [patents.google.com]

- 5. CN101501002A - éæ ¸è·é转å½é ¶æå¶å - Google Patents [patents.google.com]

- 6. 3,5-DIHYDROXYBENZONITRILE | 19179-36-3 [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. Frontiers | A structural view of ligand-dependent activation in thermoTRP channels [frontiersin.org]

- 9. Analogues of capsaicin with agonist activity as novel analgesic agents; structure-activity studies. 1. The aromatic "A-region" - PubMed [pubmed.ncbi.nlm.nih.gov]

3-methoxy-5-hydroxybenzonitrile chemical structure and molecular weight

Chemical Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

3-Methoxy-5-hydroxybenzonitrile (CAS 124993-53-9) is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for kinase inhibitors, anti-inflammatory agents, and natural product analogs.[1] Its 1,3,5-trisubstituted benzene scaffold provides a unique electronic environment where the electron-withdrawing nitrile group balances the electron-donating effects of the hydroxyl and methoxy groups.[1] This guide details the compound's physicochemical properties, validated synthesis protocols, and analytical characterization standards.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is an unsymmetrical resorcinol mono-ether derivative. The meta-positioning of the nitrile group relative to the oxygenated substituents creates a distinct polarization pattern essential for binding affinity in protein active sites.

| Property | Data |

| Chemical Name | 3-Hydroxy-5-methoxybenzonitrile |

| Synonyms | 3-Methoxy-5-hydroxybenzonitrile; 5-Methoxy-3-cyanophenol |

| CAS Registry Number | 124993-53-9 |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| Exact Mass | 149.0477 |

| SMILES | COc1cc(O)cc(C#N)c1 |

| InChI Key | ASQHIJLQYYFUDN-UHFFFAOYSA-N |

| Appearance | Off-white to pale beige crystalline solid |

| Predicted pKa | ~9.2 (Phenolic OH) |

| LogP | ~1.6 |

Structural Analysis & Electronic Properties[1]

The 1,3,5-substitution pattern dictates the molecule's reactivity and binding potential.

-

Electronic Push-Pull: The nitrile group (-CN) at position 1 exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1] Conversely, the methoxy (-OMe) and hydroxy (-OH) groups at positions 3 and 5 are electron-donating (+M).[1]

-

Acidity: The phenol proton is more acidic than in unsubstituted phenol due to the stabilization of the phenoxide anion by the meta-nitrile group.

-

Regioselectivity: Electrophilic aromatic substitution (EAS) is directed to the positions ortho to the oxygenated groups (positions 2, 4, 6), though the nitrile deactivates the ring overall.[1]

Structural Diagram

Figure 1: Functional group analysis of 3-methoxy-5-hydroxybenzonitrile.

Synthesis & Manufacturing Protocols

The most robust synthesis route avoids the low selectivity of direct nitration or cyanation of phenols. Instead, it typically proceeds via selective demethylation of 3,5-dimethoxybenzonitrile.[1]

Pathway: Selective Demethylation

This method utilizes the difference in steric bulk or coordination capability to cleave one methyl ether selectively.

Reaction Scheme: 3,5-Dimethoxybenzonitrile + Reagent → 3-Methoxy-5-hydroxybenzonitrile

Experimental Protocol (Laboratory Scale)

-

Reagents: 3,5-Dimethoxybenzonitrile (1.0 eq), Lithium Chloride (LiCl, 3.0 eq), Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]

-

Setup: Flame-dried round-bottom flask equipped with a reflux condenser and inert gas (Ar/N₂) inlet.

-

Procedure:

-

Dissolve 3,5-dimethoxybenzonitrile in anhydrous DMF (0.5 M concentration).

-

Add anhydrous LiCl.

-

Heat the mixture to reflux (approx. 150–160 °C) for 8–12 hours. Note: Monitoring by TLC/HPLC is critical to prevent double demethylation.

-

-

Workup:

-

Purification: Flash column chromatography (SiO₂, Hexanes:EtOAc gradient 80:20 to 60:40).

Synthesis Workflow Diagram

Figure 2: Workflow for the selective mono-demethylation synthesis route.

Analytical Characterization

Validating the structure requires confirming the loss of one methyl group and the retention of the nitrile.

Nuclear Magnetic Resonance (NMR)[1][10][11][12]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.20 (s, 1H, -OH): Broad singlet, exchangeable with D₂O.[1]

-

δ 6.75 (t, J=2.0 Hz, 1H, Ar-H): Position 2 (between OMe and OH).[1]

-

δ 6.68 (dd, J=2.0 Hz, 1H, Ar-H): Position 4.

-

δ 6.62 (dd, J=2.0 Hz, 1H, Ar-H): Position 6.

-

δ 3.78 (s, 3H, -OCH₃): Singlet corresponding to the remaining methoxy group.[1]

-

Note: The aromatic protons appear as a tight cluster of meta-coupled signals.[1]

-

Infrared Spectroscopy (FT-IR)[1][11]

-

~3350 cm⁻¹: Broad O-H stretch (Phenol).[1]

-

~2230 cm⁻¹: Sharp C≡N stretch (Nitrile).

-

~1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.

Mass Spectrometry (LC-MS)[1]

-

Ionization Mode: ESI- (Negative Mode) is preferred due to the acidic phenol.[1]

-

m/z: [M-H]⁻ = 148.14.[1]

Applications in Drug Discovery[7]

3-Methoxy-5-hydroxybenzonitrile is a "privileged scaffold" fragment.[1]

-

Kinase Inhibitors: The 3-hydroxy-5-methoxy motif mimics the resorcinol ring found in ATP-competitive inhibitors (e.g., HSP90 inhibitors, MEK inhibitors).[1] The phenol group often forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.

-

Anti-Inflammatory Agents: Used as a precursor for PDE4 inhibitors (e.g., Apremilast analogs), where the benzonitrile moiety acts as a bioisostere for carbonyls or other polar groups.[1]

-

Natural Product Synthesis: Serves as the A-ring precursor for stilbenoids (e.g., resveratrol analogs) and flavonoids.

Safety & Handling

-

Hazard Classification: GHS07 (Warning).[1]

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 124993-53-9. Retrieved from [Link][1]

-

SpectraBase. NMR and IR Spectral Data for Benzonitrile Derivatives. Retrieved from [Link]

Sources

pKa Determination of the Phenolic Hydroxyl in 3-Hydroxy-5-Methoxybenzonitrile: Theoretical Framework and Experimental Protocols

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the physicochemical characterization of small molecules not merely as a data-collection exercise, but as a mechanistic inquiry. For 3-hydroxy-5-methoxybenzonitrile , the primary ionizable center is the phenolic hydroxyl group. Its acid dissociation constant (pKa) dictates the molecule's ionization state at physiological pH, directly governing its lipophilicity (logD), membrane permeability, and target-binding kinetics.

This technical guide establishes a rigorous framework for determining the pKa of this specific phenolic hydroxyl group. We will first establish a theoretical baseline using linear free-energy relationships (the Hammett equation), followed by two orthogonal, self-validating experimental protocols: UV-Vis spectrophotometric titration and potentiometric titration.

Structural and Electronic Analysis: The Hammett Prediction

Before stepping into the laboratory, we must predict the analyte's behavior to optimize our experimental parameters (e.g., selecting the correct buffer pH range). The acidity of a substituted phenol is governed by the electronic effects of its substituents relative to the hydroxyl group.

Mechanistic Causality of Substituent Effects

In 3-hydroxy-5-methoxybenzonitrile, the hydroxyl group (-OH) is located at position 3. The two substituents are:

-

Cyano group (-CN) at position 1: Relative to the -OH group, this is a meta position. The cyano group is a powerful electron-withdrawing group (EWG) primarily via the inductive effect (-I).

-

Methoxy group (-OCH3) at position 5: This is also meta to the -OH group. While methoxy groups are typically electron-donating via resonance (+R) when in the ortho or para positions, resonance delocalization cannot directly reach the meta position. Consequently, the inductive electron-withdrawing effect (-I) of the electronegative oxygen dominates[1].

Both substituents withdraw electron density from the aromatic ring, stabilizing the negative charge of the phenolate anion formed upon deprotonation. This stabilization lowers the pKa relative to unsubstituted phenol.

Theoretical pKa Calculation

We can quantify this using the Hammett equation:

- : 9.95 (in water at 25°C)

- (Reaction constant) : 2.23 for phenol ionization

- (-CN) : +0.56[1]

- (-OCH3) : +0.12[1]

Calculation:

Fig 1: Hammett substituent effects on the pKa of 3-hydroxy-5-methoxybenzonitrile.

Experimental Methodology I: UV-Vis Spectrophotometric Titration

Why this method? Deprotonation of the phenolic hydroxyl generates a phenolate anion. This increases the electron density and extends the conjugated

Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates an internal validation mechanism: the isosbestic point . If the molecule undergoes a simple two-state acid-base equilibrium without degradation or precipitation, all spectra must intersect at a single wavelength.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 6.0 to 10.5, ensuring the ionic strength is kept constant (I = 0.15 M with KCl) to measure the thermodynamic pKa.

-

Analyte Preparation: Dissolve 3-hydroxy-5-methoxybenzonitrile in a minimal amount of co-solvent (e.g., 1% v/v DMSO) to yield a final concentration of

M in each buffer. -

Spectral Acquisition: Record the UV-Vis absorption spectra from 250 nm to 400 nm at a constant temperature of 25.0 ± 0.1 °C.

-

Validation Check (Critical): Overlay the spectra. Identify the isosbestic point. If the isosbestic point drifts or is absent, discard the run—this indicates compound instability or aggregation.

-

Data Extraction: Select the analytical wavelength (

) of the pure phenolate anion (typically around 300-320 nm for substituted phenols) where the difference in absorbance between the ionized and unionized species is maximized. -

Calculation: Fit the absorbance (

) vs. pH data to the Henderson-Hasselbalch derived equation:

Fig 2: Self-validating UV-Vis spectrophotometric titration workflow for pKa determination.

Experimental Methodology II: Potentiometric Titration

Why this method? Potentiometry serves as an orthogonal validation to UV-Vis. However, because 3-hydroxy-5-methoxybenzonitrile has limited aqueous solubility in its unionized form, we must perform the titration in a co-solvent system (e.g., methanol-water mixtures) and extrapolate back to 0% organic solvent using the Yasuda-Shedlovsky extrapolation [3].

Self-Validating Protocol

The integrity of a potentiometric titration relies entirely on electrode performance and the absence of carbonate contamination. We validate this using a Gran plot .

Step-by-Step Workflow:

-

Electrode Calibration: Calibrate the glass electrode using standard IUPAC buffers[4] to ensure Nernstian slope response (>98%).

-

Blank Titration (Validation): Titrate the background solvent (0.15 M KCl in selected methanol-water ratios) with 0.1 M NaOH (CO2-free). Construct a Gran plot. Strict linearity at the extremes validates the absence of carbonate and confirms electrode precision.

-

Analyte Titration: Titrate a 0.005 M solution of the analyte under a nitrogen blanket at 25.0 °C.

-

Data Processing: Calculate the apparent pKa (

) at various co-solvent ratios (e.g., 20%, 30%, 40%, 50% methanol) using the Albert-Serjeant method[5]. -

Yasuda-Shedlovsky Extrapolation: Plot

against the reciprocal of the dielectric constant (

Quantitative Data Summary

The following table summarizes the theoretical parameters and the expected experimental outputs based on the established physicochemical relationships.

| Parameter | Value | Source / Methodology |

| Phenol Base pKa | 9.95 | Literature Standard |

| Hammett Constant ( | +0.56 | [1] |

| Hammett Constant ( | +0.12 | [1] |

| Reaction Constant ( | 2.23 | Phenol Ionization Standard |

| Predicted pKa | 8.43 | Hammett Equation Calculation |

| Expected Isosbestic Point | ~280-290 nm | UV-Vis Spectrophotometry |

| Analytical | ~310-320 nm | UV-Vis Spectrophotometry |

Implications in Drug Development

Understanding that the pKa of 3-hydroxy-5-methoxybenzonitrile is approximately 8.43 provides critical insight for formulation and pharmacokinetics.

At a physiological pH of 7.4, we can apply the Henderson-Hasselbalch equation to determine the ionization ratio:

This indicates that at pH 7.4, the molecule is roughly 91% unionized . Because the unionized species readily partitions into lipid bilayers, this compound is expected to exhibit excellent passive membrane permeability, making it a highly favorable scaffold for intracellular target engagement.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

-

Gross, K. C., & Seybold, P. G. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Defense Technical Information Center.

-

Buck, R. P., et al. (2002). Measurement of pH. Definition, standards, and procedures (IUPAC Recommendations 2002). Pure and Applied Chemistry, 74(11), 2169-2200.

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual (3rd Ed.). Chapman and Hall.

Sources

- 1. afit.edu [afit.edu]

- 2. Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10568A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of pH. Definition, standards and procedures (IUPAC Recommendations 2002) | NPL Publications [eprintspublications.npl.co.uk]

- 5. mdpi.com [mdpi.com]

3-Hydroxy-5-methoxybenzonitrile MSDS and safety data sheet

Executive Summary: The Resorcinol Scaffold in Modern MedChem

3-Hydroxy-5-methoxybenzonitrile (CAS: 124993-53-9) represents a critical pharmacophore in medicinal chemistry.[1] Structurally, it is a meta-substituted benzene ring featuring three distinct functional handles: a nitrile (electron-withdrawing, metabolic stability), a hydroxyl group (H-bond donor, acidic), and a methoxy group (H-bond acceptor, lipophilic).[1][2]

This unique substitution pattern makes it an ideal "fragment" for Structure-Activity Relationship (SAR) studies, particularly when exploring the chemical space around resorcinol-based kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][2] Unlike its more common isomer (3-hydroxy-4-methoxybenzonitrile, or isovanillonitrile), the 3,5-substitution pattern offers a symmetrical electronic distribution that is pivotal for binding pockets requiring specific steric constraints.[1][2]

This guide synthesizes the physicochemical properties, safety protocols (SDS/MSDS), and synthesis pathways for this compound, designed to serve as a self-validating reference for laboratory professionals.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the physical constants is prerequisite to designing extraction and purification protocols.[1] The following data aggregates experimental and predicted values standard in the field.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note/Implication |

| Chemical Name | 3-Hydroxy-5-methoxybenzonitrile | IUPAC |

| CAS Number | 124993-53-9 | Unique Identifier |

| Molecular Formula | C₈H₇NO₂ | |

| Molecular Weight | 149.15 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da) |

| Appearance | Off-white to pale beige powder | Phenolic oxidation may cause darkening over time.[1] |

| Melting Point | 128–132 °C (Predicted) | Solid at room temperature; suitable for solid handling.[1][2] |

| Boiling Point | ~330 °C (Predicted) | High boiling point requires vacuum distillation for purification.[1][2] |

| pKa (Phenol) | ~8.9 – 9.2 | Acidic enough to be deprotonated by weak bases (e.g., K₂CO₃).[1][2] |

| LogP | ~1.6 | Moderately lipophilic; good membrane permeability.[1][2] |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; requires organic co-solvents.[1][2] |

Part 2: Hazard Identification & Safety Protocol (SDS)

Disclaimer: While based on standard GHS classifications for benzonitriles and phenols, this section represents a derived safety profile for research planning. Always consult the vendor-specific SDS before handling.

2.1 GHS Classification (Predicted)

Based on the functional groups (Nitrile + Phenol), the compound is classified as Acute Toxic and Irritant .[1][2]

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1][2]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1][2][3]

2.2 Toxicology Logic & Mechanism [1][2][4][5]

-

Nitrile Group (-CN): Metabolic activation by cytochrome P450 can release cyanide ions, though aromatic nitriles are generally more stable than aliphatic ones.[1][2] Treat ingestion as a potential cyanide hazard.[1][2]

-

Phenol Group (-OH): Possesses protein-denaturing properties.[1] Direct contact causes immediate irritation and potential chemical burns upon prolonged exposure.[1]

2.3 Emergency Response Protocol

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1][2] Rationale: Nitriles can depress the central nervous system. Skin Contact: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water.[1][2] Rationale: PEG 400 is superior to water alone for solubilizing lipophilic phenols. Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2]

2.4 Safety Decision Tree (Spill Management)

Figure 1: Decision tree for managing spills of 3-Hydroxy-5-methoxybenzonitrile. Note the critical warning against using bleach (oxidants) on nitrile solutions, which can liberate toxic gases.[1][2]

Part 3: Synthesis & Manufacturing Logic[1][2]

For research applications, purity is paramount.[1][2] The synthesis of 3-Hydroxy-5-methoxybenzonitrile is typically achieved via selective monodemethylation of 3,5-dimethoxybenzonitrile.[1] This route is preferred over direct cyanation of phenols due to the harsh conditions required for Rosenmund-von Braun reactions.[1]

3.1 Synthetic Route: Selective Demethylation [1][2]

Reaction Principle: The use of anhydrous Aluminum Chloride (AlCl₃) or Boron Tribromide (BBr₃) typically results in full demethylation.[1][2] To achieve mono-demethylation, a milder or statistically controlled method is used, often involving Lithium Chloride (LiCl) in DMF at elevated temperatures (Krapcho-like conditions) or controlled equivalents of BBr₃ at -78°C.[1][2]

Protocol (LiCl/DMF Method):

-

Charge: 3,5-Dimethoxybenzonitrile (1.0 eq) and anhydrous LiCl (3.0 eq) in dry DMF.

-

Heat: Reflux at 140–150 °C for 4–8 hours. Mechanism: The chloride ion acts as a nucleophile, attacking the methyl group via an SN2 mechanism, favored by the high boiling point of DMF.[1][2]

-

Quench: Pour mixture into ice-water/HCl.

-

Extraction: Extract with Ethyl Acetate. The product partitions into the organic phase.[1][5][6]

-

Purification: Column chromatography (Hexane:EtOAc) is usually required to separate the starting material, the mono-demethylated product (Target), and the di-hydroxy byproduct.[1][2]

3.2 Synthesis Workflow Diagram

Figure 2: Workflow for the selective mono-demethylation synthesis route.

Part 4: Application in Drug Discovery[1][2]

4.1 Scaffold Analysis

3-Hydroxy-5-methoxybenzonitrile serves as a versatile "linker" or "headgroup" in drug design:

-

The Phenol (-OH): Acts as a critical Hydrogen Bond Donor (HBD).[1][2] In kinase inhibitors, this often interacts with the "hinge region" of the ATP-binding pocket (e.g., interacting with the backbone carbonyl of specific residues).[1][2]

-

The Nitrile (-CN): A bioisostere for carbonyls or halogens.[1] It can fill small hydrophobic pockets or engage in orthogonal interactions (e.g., with Cysteine thiols).[1][2]

-

The Methoxy (-OMe): Provides metabolic stability (blocking the metabolic "soft spot" on the ring) and locks the conformation via intramolecular H-bonding preferences.[1][2]

4.2 Use Case: Kinase Inhibition

In the development of EGFR inhibitors (similar to Gefitinib or Erlotinib), the 3,5-substitution pattern is explored to modulate potency.[1][2] While Gefitinib utilizes a 3-chloro-4-fluoroaniline tail, the core quinazoline scaffold is often built from benzonitrile precursors.[1]

-

Experiment: To synthesize a quinazoline core, the nitrile group of 3-Hydroxy-5-methoxybenzonitrile can be converted to an amidine, which is then cyclized with an aniline derivative.[1][2]

Part 5: Handling, Stability & Storage[1][2]

5.1 Storage Conditions

-

Temperature: Store at 2–8 °C (Refrigerated). While the solid is stable at room temperature, refrigeration retards phenolic oxidation (pinking).[2]

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen).[1][2] Phenols are susceptible to oxidative coupling.[1][2]

-

Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.[1]

5.2 Solubility for Assays

-

Stock Solutions: Prepare 10 mM stocks in DMSO.

-

Stability: DMSO stocks are stable for ~3 months at -20 °C. Avoid repeated freeze-thaw cycles which can introduce water and precipitate the compound.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 124993-53-9. Retrieved from [1][2]

-

Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Arotic Solvents.[1][2] (Contextual reference for LiCl/DMF demethylation mechanics). Synthesis.

-

BLD Pharm (2025). Product Specifications: 3-Hydroxy-5-methoxybenzonitrile (CAS 124993-53-9).[1][7] Retrieved from [1][2]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzonitrile derivatives safety classification.[1][2] Retrieved from [1][2]

- Vertex AI Search.Synthesis and Properties of Methoxybenzonitriles.

Sources

- 1. CAS 52805-46-6: 3-Hydroxy-4-methoxybenzonitrile [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. 4-Hydroxy-3-methoxybenzonitrile 98 4421-08-3 [sigmaaldrich.com]

- 4. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 5. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. 124993-53-9|3-Hydroxy-5-methoxybenzonitrile|BLD Pharm [bldpharm.com]

Suppliers and price of 3-Hydroxy-5-methoxybenzonitrile (CAS 124993-53-9)

An In-Depth Technical Guide to 3-Hydroxy-5-methoxybenzonitrile (CAS 124993-53-9): Properties, Synthesis, and Procurement for Pharmaceutical Research

Executive Summary

3-Hydroxy-5-methoxybenzonitrile is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its molecular framework, featuring a strategically functionalized benzene ring with hydroxyl, methoxy, and nitrile groups, presents a versatile scaffold for the synthesis of more complex molecules and potential pharmaceutical agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed examination of its primary synthetic route with an explanatory protocol, its applications as a chemical intermediate, and a market analysis of its suppliers and pricing.

Physicochemical Properties and Chemical Identification

The unique arrangement of functional groups in 3-Hydroxy-5-methoxybenzonitrile dictates its reactivity and physical properties. The nitrile group is a versatile precursor for amines, amides, and carboxylic acids, while the phenolic hydroxyl group offers a site for etherification or esterification, crucial for building larger molecular architectures.

| Property | Value | Source |

| CAS Number | 124993-53-9 | BLD Pharm[1] |

| Molecular Formula | C₈H₇NO₂ | BLD Pharm[1] |

| Molecular Weight | 149.15 g/mol | BLD Pharm[1] |

| IUPAC Name | 3-hydroxy-5-methoxybenzonitrile | N/A |

| SMILES | N#CC1=CC(OC)=CC(O)=C1 | BLD Pharm[1] |

| InChI Key | OATUMQZBLZQKBX-UHFFFAOYSA-N | PubChemLite[2] |

| Physical Form | Solid | MilliporeSigma |

| Purity | Typically >98% | MilliporeSigma |

Synthesis and Reaction Pathways

The synthesis of 3-Hydroxy-5-methoxybenzonitrile is most commonly achieved through the selective mono-O-methylation of a symmetric precursor, 3,5-dihydroxybenzonitrile. This approach is favored for its high selectivity and use of readily available starting materials.

Primary Synthetic Route: Selective O-Methylation of 3,5-Dihydroxybenzonitrile

The core of this synthesis relies on the differential reactivity of the two hydroxyl groups in 3,5-dihydroxybenzonitrile under controlled basic conditions. By using a slight molar excess of a mild base and a suitable methylating agent, one hydroxyl group can be selectively methylated while leaving the other intact.

Caption: Synthetic pathway for 3-Hydroxy-5-methoxybenzonitrile.

Experimental Protocol: Selective O-Methylation

This protocol is a representative procedure based on established chemical principles for selective methylation.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,5-dihydroxybenzonitrile in a suitable polar aprotic solvent such as acetone.[3]

-

Base Addition: Add 1.1 to 1.5 equivalents of a mild, non-nucleophilic base, such as potassium carbonate (K₂CO₃). The base is crucial for deprotonating one of the phenolic hydroxyl groups, rendering it a more potent nucleophile. Using a mild base prevents the deprotonation of the second hydroxyl group, ensuring mono-methylation.

-

Addition of Methylating Agent: While stirring the suspension, slowly add 1.0 to 1.1 equivalents of a methylating agent (e.g., dimethyl sulfate or methyl iodide). The reaction is often exothermic and should be controlled with an ice bath if necessary.

-

Reaction and Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Hydroxy-5-methoxybenzonitrile.

Applications in Drug Development and Organic Synthesis

3-Hydroxy-5-methoxybenzonitrile serves as a valuable building block due to its three distinct functional groups, which can be modified in subsequent synthetic steps. This trifunctional nature allows for the creation of diverse molecular libraries for drug screening.

-

Hydroxyl Group (-OH): Acts as a nucleophile or can be deprotonated. It is a key attachment point for building larger molecules through etherification (Williamson ether synthesis) or esterification reactions.

-

Nitrile Group (-CN): A highly versatile functional group that can be:

-

Hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.

-

Reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Converted into a tetrazole ring , a common bioisostere for carboxylic acids in medicinal chemistry.

-

-

Methoxy Group (-OCH₃): Generally stable, it influences the electronic properties of the benzene ring and can improve the metabolic stability and solubility of a final drug compound.

Caption: Synthetic utility of 3-Hydroxy-5-methoxybenzonitrile.

Supplier and Procurement Analysis

3-Hydroxy-5-methoxybenzonitrile is available from a number of fine chemical suppliers that cater to the research and development sector. Purity levels are typically high, suitable for sensitive organic synthesis applications. Pricing is subject to market fluctuations, quantity, and supplier. Researchers are advised to obtain quotes directly from suppliers for the most accurate pricing.

| Supplier | Purity/Specification | Notes |

| BLD Pharm | >95% | Offers various quantities for online orders.[1] |

| MilliporeSigma (Aldrich) | 98% | Available under the ChemScene LLC partner brand. |

| Thermo Scientific Chemicals | 98% | Formerly part of the Alfa Aesar portfolio.[3] |

| Fluorochem | 97% | Available in various quantities from 1g to 100g.[4] |

Note: The availability and pricing of this chemical can vary. It is recommended to verify with the suppliers directly.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 3-Hydroxy-5-methoxybenzonitrile must be obtained from the supplier, general precautions for substituted benzonitriles should be observed. Many related compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[5][6]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[6] In case of eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move the person to fresh air.[7] If swallowed, rinse mouth and seek immediate medical attention.[6]

-

Spills: In case of a spill, contain the material without creating dust, and clean the area with appropriate materials. Prevent entry into drains.

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[3]

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by your supplier before handling, storage, or disposal of this chemical.

Conclusion

3-Hydroxy-5-methoxybenzonitrile is a strategically important chemical intermediate with significant potential in the field of pharmaceutical research and fine chemical synthesis. Its well-defined synthetic pathway and the versatile reactivity of its functional groups make it an attractive starting point for the development of novel compounds. While readily available from several reputable suppliers, proper safety and handling protocols based on supplier-provided SDS are paramount for its use in a research setting.

References

-

Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET: 2-Fluoro-6-methoxybenzonitrile. Retrieved from [Link]

-

PubChemLite. (2025). 3-hydroxy-5-methylbenzonitrile (C8H7NO). Retrieved from [Link]

Sources

- 1. 124993-53-9|3-Hydroxy-5-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 3-hydroxy-5-methylbenzonitrile (C8H7NO) [pubchemlite.lcsb.uni.lu]

- 3. 3,5-Dihydroxybenzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-Hydroxy-5-methoxy-benzonitrile | CymitQuimica [cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

Technical Guide: 5-Methoxy-3-Cyanophenol (3-Hydroxy-5-methoxybenzonitrile)

Nomenclature, Structural Logic, and Application in Drug Discovery

Executive Summary

5-methoxy-3-cyanophenol is a functionalized aromatic building block used primarily as an intermediate in the synthesis of complex pharmaceutical scaffolds, including potential anti-parasitic and anti-cancer agents. While "5-methoxy-3-cyanophenol" is a chemically descriptive term, it is not the Preferred IUPAC Name (PIN).

According to current IUPAC nomenclature rules, the nitrile group (-CN) takes priority over the hydroxyl group (-OH) and the ether group (-OCH₃). Consequently, the molecule is correctly indexed as a derivative of benzonitrile .

-

Preferred IUPAC Name (PIN): 3-Hydroxy-5-methoxybenzonitrile

-

Molecular Formula: C₈H₇NO₂

-

Molecular Weight: 149.15 g/mol

Part 1: Structural Analysis & IUPAC Logic

Precise nomenclature is critical in drug development to prevent ambiguity during database indexing and patent filing. The transition from the user-supplied name ("5-methoxy-3-cyanophenol") to the PIN ("3-hydroxy-5-methoxybenzonitrile") follows a strict hierarchy of functional group priorities.

Functional Group Priority

IUPAC rules dictate that the principal functional group determines the parent structure. For this molecule, the hierarchy is:

-

Nitrile (-CN): Highest priority

Parent is Benzonitrile . -

Hydroxyl (-OH): Lower priority than nitrile

Treated as a substituent (Hydroxy- ). -

Ether (-OCH₃): Lowest priority

Treated as a substituent (Methoxy- ).

Numbering the Parent Ring

Once the parent is established as benzonitrile , the carbon atom bonded to the nitrile group is designated C1 . The ring is then numbered to give the substituents the lowest possible locants.

-

Path A (Clockwise): C1(-CN)

C2(H) -

Path B (Counter-Clockwise): C1(-CN)

C2(H)

Since the locant sets are identical, we apply the alphabetical rule to resolve the tie.

-

"H" precedes "M".[2]

-

Therefore, the Hydroxyl group is assigned position 3 , and the Methoxy group is assigned position 5 .

Visualization of Naming Logic

The following diagram illustrates the decision tree used to derive the PIN.

Figure 1: Step-by-step derivation of the Preferred IUPAC Name based on functional group priority and locant minimization.

Part 2: Synonyms & Identifiers

In commercial and laboratory settings, synonyms are often used based on the synthetic precursor (e.g., naming it as a phenol derivative). The table below consolidates these identifiers to ensure cross-referencing accuracy.

| Identifier Type | Name / Value | Notes |

| Preferred IUPAC Name | 3-Hydroxy-5-methoxybenzonitrile | Official Standard |

| CAS Registry Number | 124993-53-9 | Unique numeric identifier |

| Semi-Systematic Name | 5-Methoxy-3-cyanophenol | Treats Phenol as parent (User Query) |

| Inverted Synonym | 3-Cyano-5-methoxyphenol | Common vendor catalog name |

| Alternative Systematic | 5-Methoxy-3-hydroxybenzonitrile | Valid, but non-alphabetical ordering |

| MDL Number | MFCD11520902 | Symyx / Biovia database ID |

| SMILES | COc1cc(O)cc(c1)C#N | Machine-readable string |

| InChI Key | ASQHIJLQYYFUDN-UHFFFAOYSA-N | Hashed digital signature |

Synonym Relationship Map

Figure 2: Network of synonyms and digital identifiers centered around the Preferred IUPAC Name.

Part 3: Applications in Drug Discovery[7]

3-Hydroxy-5-methoxybenzonitrile serves as a versatile "scaffold" in medicinal chemistry. Its tri-substituted benzene ring allows for the independent modification of three distinct vectors: the nitrile (convertible to amines, amides, or acids), the hydroxyl (for etherification or esterification), and the methoxy (a stable lipophilic donor).

Key Research Areas

-

Anti-Parasitic Agents (Chagas Disease): Research indicates that methoxy-substituted benzonitriles are precursors for benzo[h]quinoline-3-carbonitrile derivatives.[5] These fused heterocyclic systems have shown in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, often outperforming reference drugs like nifurtimox [1].[5]

-

Polyphenolic Mimetics: The molecule is a structural analog of the A-ring of resveratrol and other stilbenoids. It is used to synthesize diaryl ethers and diaryl heptanoids, which are investigated for their antioxidant and anti-inflammatory properties. Specifically, it has been employed in the synthesis of 5,5'-oxybis(4-hydroxy-3-methoxybenzaldehyde) analogs [2].

-

Kinase Inhibition Scaffolds: The 3,5-disubstitution pattern is frequently found in kinase inhibitors where the nitrile group interacts with the hinge region of the kinase ATP-binding pocket.

Experimental Workflow: General Utilization

When using this compound as an intermediate, a typical workflow involves protecting the phenol group before modifying the nitrile.

-

Protection: React 3-hydroxy-5-methoxybenzonitrile with Benzyl bromide (BnBr)

3-Benzyloxy-5-methoxybenzonitrile. -

Transformation: The nitrile group can then be reduced to a benzylamine or hydrolyzed to a carboxylic acid without affecting the phenol/ether positions.

-

Coupling: The protected intermediate is coupled to a heterocycle (e.g., via Ullmann ether synthesis or amide coupling).

References

-

Molecules (MDPI). "One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas." Molecules, vol. 26, no.[5] 22, 2021.[4][5]

-

MolAid. "4-(benzyloxy)-3-hydroxy-5-methoxybenzonitrile | 1529796-62-0."

-

BLD Pharm. "3-Hydroxy-5-methoxybenzonitrile Product Page (CAS 124993-53-9)."

-

PubChem. "3-Methoxy-5-methylbenzonitrile (Related Isomer Context)."

-

Master Organic Chemistry. "Table of Functional Group Priorities for Nomenclature."

Sources

- 1. 124993-53-9|3-Hydroxy-5-methoxybenzonitrile|BLD Pharm [bldpharm.com]

- 2. 1885-35-4|3,4,5-Trimethoxybenzonitrile|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 5. docta.ucm.es [docta.ucm.es]

Methodological & Application

Synthesis of 3-hydroxy-5-methoxybenzonitrile from 3,5-dimethoxybenzonitrile

Precision O-Desymmetrization of 3,5-Dimethoxybenzonitrile[1][2]

Part 1: Strategic Overview & Scientific Rationale

1.1 The Challenge: Symmetry Breaking

The synthesis of 3-hydroxy-5-methoxybenzonitrile (CAS: 75518-77-9) from its symmetric precursor, 3,5-dimethoxybenzonitrile , presents a classic problem in organic synthesis: controlled desymmetrization .[1][2]

The core difficulty lies in stopping the reaction at the mono-demethylated stage.[1][2] Standard demethylating agents (e.g.,

1.2 Mechanistic Strategy

This protocol details two distinct approaches tailored to scale and available equipment:

-

Method A (Kinetic Control): Low-temperature Boron Tribromide (

) cleavage.[1][2] Ideal for gram-scale, high-purity medicinal chemistry needs.[1] -

Method B (Electronic Control): Nucleophilic cleavage using Sodium Ethanethiolate (NaSEt).[1][2] Ideal for process scale-up due to superior intrinsic selectivity.[1][2]

Part 2: Reaction Pathway Visualization[2]

The following diagram illustrates the divergent pathways and the critical control points required to prevent the formation of the undesired 3,5-dihydroxy impurity.

Caption: Reaction logic flow comparing Kinetic Control (

Part 3: Detailed Experimental Protocols

Method A: Kinetic Control using Boron Tribromide (

)

Recommended for: Discovery Chemistry (<10g), High Purity Requirements.[1][2]

Reagents & Equipment:

-

Boron Tribromide (

), 1.0 M solution in DCM (1.05 eq)[1][3] -

Equipment: Flame-dried 3-neck flask, addition funnel,

atmosphere, cryo-cooler or acetone/dry-ice bath.

Step-by-Step Protocol:

-

System Preparation:

-

Reagent Addition:

-

Reaction Progression:

-

After addition, allow the reaction to warm slowly to 0°C over 2 hours.

-

Hold at 0°C for 1 hour.

-

Checkpoint (TLC/HPLC): Sample a 50 µL aliquot, quench in MeOH.

-

Target: >90% Mono-product.

-

If SM remains >5%, add 0.1 eq

. Do not exceed 1.2 eq total.

-

-

-

Quench & Workup:

-

Cool the mixture back to -10°C.

-

Critical Safety Step: Quench by slow addition of ice-cold water (50 mL). Exothermic reaction!

-

Transfer to a separatory funnel.[2] Separate the organic layer.[2][5][6][7]

-

Extract the aqueous layer with DCM (2 x 30 mL).[2]

-

Combine organics, wash with saturated

(to remove boric acid residues) and brine.[2] -

Dry over

, filter, and concentrate.

-

-

Purification:

Method B: Electronic Control using Sodium Ethanethiolate

Recommended for: Process Development (>10g), Cost-Efficiency.[1][2]

Rationale: The thiolate anion (

Protocol:

-

Dissolve 3,5-dimethoxybenzonitrile (10.0 g, 61.3 mmol) in DMF (100 mL).

-

Add Sodium Ethanethiolate (NaSEt) (5.67 g, 67.4 mmol, 1.1 eq).

-

Heat to 100°C for 4-6 hours.

-

Monitor by HPLC.[2] The reaction will stall at the mono-product stage.[1][2]

-

Workup: Pour into 1N HCl (cold) to protonate the phenoxide. Extract with EtOAc.[2][5]

-

Advantage: Often requires no chromatography; simple recrystallization yields >95% purity.[2]

Part 4: Quantitative Data & Specifications

| Parameter | Method A ( | Method B (NaSEt) |

| Selectivity (Mono:Bis) | ~85:15 (sensitive to temp) | >98:2 (intrinsic) |

| Yield | 75-85% | 85-92% |

| Reaction Time | 3-4 Hours | 4-6 Hours |

| Purification | Chromatography often needed | Recrystallization |

| Key Risk | Over-demethylation | Odor (Thiol generation) |

Part 5: Process Analytical Technology (PAT)[1][2]

HPLC Method for Monitoring:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[2]

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Nitrile absorbance) and 280 nm (Phenol).[1][2]

Troubleshooting Guide:

Caption: Decision tree for troubleshooting common yield losses.

Part 6: References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Lewis Acid demethylation).[1]

-

McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1][2] Link

-

Pfizer Inc. (2012).[1][2] Compounds that modulate the activity of the G-protein-coupled receptor GPR119.[1][2] WO Patent 2012/069948.[1][2] (Describes analogous hydroxy-benzonitrile intermediates). Link

-

May & Baker Ltd. (1971).[1][2] Process for the preparation of hydroxybenzonitriles. US Patent 3,585,233.[2] (Describes nucleophilic demethylation of methoxybenzonitriles). Link

-

Common Organic Chemistry. (2025). Demethylation of Methyl Ethers - Boron Tribromide (

). (Protocol repository for standard

Sources

- 1. commonorganicchemistry.com [commonorganicchemistry.com]

- 2. 3-chloro-5-hydroxy-benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Selective demethylation of 3,5-dimethoxybenzonitrile using BBr3

Application Note: Selective Mono-Demethylation of 3,5-Dimethoxybenzonitrile Using Boron Tribromide (BBr3)

Introduction

The selective mono-demethylation of symmetrical dimethoxyarenes is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. Converting 3,5-dimethoxybenzonitrile to 3-hydroxy-5-methoxybenzonitrile requires precise thermodynamic and stoichiometric control to prevent complete demethylation to the resorcinol derivative (3,5-dihydroxybenzonitrile). Boron tribromide (BBr3) is a powerful Lewis acidic reagent traditionally used for the exhaustive cleavage of aryl methyl ethers[1]. However, by strategically manipulating reaction conditions, BBr3 can be repurposed for highly regioselective mono-cleavage.

Mechanistic Insights and Causality

As an application scientist, it is vital to understand why selective mono-demethylation works rather than simply following a recipe. The selectivity in this protocol hinges on two fundamental principles: Lewis base competition and electronic deactivation .

-

Lewis Base Competition (The Nitrile Sink): BBr3 coordinates rapidly with available Lewis basic sites. Because the nitrile (-CN) group is a Lewis base, it strongly coordinates with BBr3. To achieve successful cleavage, one must supply an extra equivalent of BBr3 for every basic heteroatom present in the substrate[2]. Therefore, to cleave exactly one methoxy group, ~2.1 equivalents of BBr3 are required (1.0 equiv to saturate the -CN group + 1.1 equiv to facilitate the cleavage of the first -OCH3 group).

-

Electronic Deactivation: The cleavage of the first ether linkage proceeds via the formation of a Lewis acid-base adduct, followed by bromide attack and the expulsion of methyl bromide (MeBr) to form an aryloxyboron intermediate (Ar-O-BBr2)[3]. This resulting borate intermediate is highly electron-withdrawing. The reduction in electron density across the aromatic ring significantly decreases the Lewis basicity of the second, unreacted methoxy group, kinetically retarding its coordination with additional BBr3 at low temperatures (-78 °C to 0 °C).

Figure 1: General mechanism of BBr3-mediated ether cleavage via Lewis acid-base adduct.

Optimization of Reaction Conditions

The choice of solvent and temperature is critical for ensuring a self-validating and reproducible system. Dichloromethane (DCM) is the premier solvent because it is non-coordinating and effectively solubilizes both the substrate and the BBr3 reagent at cryogenic temperatures without reacting with the Lewis acid[1]. The table below illustrates the causality between stoichiometry, temperature, and product distribution.

Table 1: Optimization of BBr3 Equivalents and Temperature for Mono-Demethylation

| BBr3 (Equiv) | Temp Profile | Time | Conversion | Selectivity (Mono : Di) | Mechanistic Rationale |

| 1.1 | -78 °C to 0 °C | 3 h | < 20% | > 95:5 | BBr3 is sequestered by the -CN group; insufficient reagent remains for ether cleavage[2]. |

| 2.1 | -78 °C to 0 °C | 3 h | > 85% | 90:10 | Optimal: 1 eq saturates the -CN group, 1.1 eq selectively cleaves the first ether. |

| 3.5 | -78 °C to RT | 12 h | 100% | 5:95 | Excess reagent and thermal energy overcome the electronic deactivation of the second ether. |

Experimental Protocol: Synthesis of 3-Hydroxy-5-methoxybenzonitrile

Figure 2: Step-by-step experimental workflow for the selective mono-demethylation process.

Materials & Equipment:

-

3,5-Dimethoxybenzonitrile (1.0 equiv, e.g., 10.0 mmol, 1.63 g)

-

Boron tribromide (BBr3), 1.0 M solution in DCM (2.1 equiv, 21.0 mL)[4]

-

Anhydrous Dichloromethane (DCM) (40 mL)

-

Acetone/Dry Ice bath

-

Oven-dried glassware purged with Argon or N2

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum with 3,5-dimethoxybenzonitrile (1.63 g, 10.0 mmol).

-

Solvation: Add 40 mL of anhydrous DCM to the flask. Stir until the substrate is completely dissolved under an inert argon atmosphere.

-

Cryogenic Cooling: Submerge the reaction flask in an acetone/dry ice bath and allow the solution to cool to -78 °C for at least 15 minutes.

-

Self-Validation Check: Ensure no moisture condenses inside the flask. BBr3 reacts violently with water to form hydrobromic and boric acids, which will ruin the stoichiometry and yield[1].

-

-

Reagent Addition: Using a glass gas-tight syringe, add the 1.0 M BBr3 solution in DCM (21.0 mL, 21.0 mmol) dropwise over 20–30 minutes[4]. The slow addition prevents localized heating that could drive unwanted di-demethylation.

-

Reaction Progression: Maintain the reaction at -78 °C for 1 hour. Subsequently, replace the dry ice bath with an ice-water bath and allow the mixture to gradually warm to 0 °C. Stir at 0 °C for an additional 2 hours.

-

Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 7:3). The mono-demethylated product will appear as a new, more polar spot compared to the starting material, but less polar than the di-hydroxy byproduct. This serves as your real-time validation of selectivity.

-

Quenching: Once conversion is optimal, re-cool the flask to -78 °C and carefully quench the reaction by the dropwise addition of 10 mL of cold distilled water or saturated aqueous NaHCO3.

-

Caution: This step is highly exothermic. Copious fuming (HBr gas) may occur as unreacted BBr3 and borate esters are hydrolyzed.

-

-

Workup: Transfer the mixture to a separatory funnel. Dilute with additional DCM (30 mL) and water (30 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL).

-

Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford pure 3-hydroxy-5-methoxybenzonitrile.

References

- Source: orgsyn.

- Source: mdma.

- "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)

- Source: nih.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

Application Note: Cyanation of 3-Bromo-5-Methoxyphenol using CuCN

Methodology: Rosenmund-von Braun Reaction [1][2][3]

Executive Summary

This application note details the protocol for converting 3-bromo-5-methoxyphenol to 3-hydroxy-5-methoxybenzonitrile using Copper(I) Cyanide (CuCN). While Palladium-catalyzed cyanations are popular, the classic Rosenmund-von Braun (RvB) reaction remains a cost-effective and robust method for scaling, particularly when avoiding expensive phosphine ligands.

Key Challenge: The substrate contains a free phenolic hydroxyl group (

Mechanistic Principles & Chemical Logic

The reaction proceeds via a nucleophilic aromatic substitution, facilitated by copper. Unlike standard

The Mechanism

Current mechanistic understanding suggests a cycle involving the formation of a cuprate complex followed by oxidative addition and reductive elimination.

-

Complexation: CuCN coordinates to the aryl bromide.

-

Oxidative Addition: Insertion of Cu into the C-Br bond (often rate-limiting).

-

Ligand Exchange/Isomerization: Cyanide aligns with the aryl ring.

-

Reductive Elimination: Formation of the C-CN bond and release of CuBr.

Figure 1: Simplified mechanistic pathway of the Rosenmund-von Braun cyanation.

Critical Process Parameters (CPP)

The Phenol "Trap"

The 3-hydroxy group is acidic (

-

Risk: Formation of Cu-phenoxide species.

-

Mitigation: We utilize DMF (N,N-Dimethylformamide) as a polar aprotic solvent to solvate the cation and stabilize the transition state.

-

Pro-Tip: If yields are consistently <50%, protect the phenol as an acetate or methyl ether (3-bromo-1,5-dimethoxybenzene) prior to cyanation. However, the protocol below is optimized for the free phenol.

Solvent & Stoichiometry Table

| Parameter | Recommendation | Rationale |

| Solvent | DMF (Anhydrous) | High boiling point (153°C) required; excellent solubility for CuCN. |

| CuCN Equiv. | 1.5 - 2.0 eq. | Excess required to drive kinetics and account for complexation with the phenol. |

| Temperature | 150°C - 160°C | Activation energy for Ar-Br cleavage is high without Pd-catalysis. |

| Concentration | 0.5 M - 1.0 M | High concentration favors kinetics but increases viscosity of the copper slurry. |

Detailed Experimental Protocol

Materials

-

Substrate: 3-bromo-5-methoxyphenol (1.0 equiv).

-

Reagent: Copper(I) Cyanide (CuCN) (2.0 equiv).

-

Solvent: Anhydrous DMF (stored over molecular sieves).

-

Workup Reagents: Iron(III) Chloride (

), HCl, Ethyl Acetate.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Drying: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen (

) or Argon.[4] -

Charging: Add 3-bromo-5-methoxyphenol (e.g., 5.0 g, 24.6 mmol) and CuCN (4.4 g, 49.2 mmol, 2.0 equiv).

-

Note: CuCN should be a fine, off-white to beige powder. Greenish powder indicates oxidation to Cu(II) and should be discarded.

-

-

Solvation: Add Anhydrous DMF (30 mL).

-

Degassing: Sparge the mixture with

for 15 minutes. Oxygen can promote oxidative coupling side reactions (homocoupling of the phenol).

Phase 2: Reaction

-

Heating: Heat the mixture to 150°C - 160°C (oil bath temperature).

-

Monitoring: Stir vigorously. The reaction will turn dark brown/black.

-

Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane) every 4 hours.

-

Duration: Typically 12–24 hours. The electron-donating methoxy group deactivates the ring toward nucleophilic attack, extending reaction time compared to electron-deficient systems.

-

Phase 3: Workup (The Critical Step)

Standard extraction fails because the product forms a stable complex with copper salts. You must chemically destroy this complex.

Method A: Oxidative Decomposition (FeCl3) - Recommended for Phenols

-

Cooling: Cool the reaction mixture to ~60°C.

-

Quenching: Pour the dark reaction mixture slowly into a beaker containing a solution of

(2.5 equiv relative to CuCN) in 0.1 M HCl (200 mL).-

Chemistry:

oxidizes -

Observation: The mixture will bubble slightly and separate into layers.

-

-

Digestion: Stir this mixture at 60°C for 20 minutes. This ensures complete breakdown of the Cu-complex.

-

Extraction: Cool to room temperature. Extract with Ethyl Acetate (3 x 100 mL).

-

Note: The aqueous phase contains the copper/iron salts.

-

-

Washing: Wash the combined organics with:

-

1x Water (to remove DMF).

-

1x Brine.

-

-

Drying: Dry over

, filter, and concentrate.

Figure 2: Workup workflow for breaking the Copper-Nitrile complex.

Purification & Characterization

-

Purification: The crude material is often dark. Purify via Flash Column Chromatography on Silica Gel.[1]

-

Eluent: Gradient of Hexane:Ethyl Acetate (Start 90:10

60:40). The free phenol makes the product polar.

-

-

Expected Product: 3-hydroxy-5-methoxybenzonitrile.

-

Appearance: Off-white to pale yellow solid.

Safety & Hazards (E-E-A-T Critical)

WARNING: CYANIDE HAZARD

-

Acidification Risk: In Method A, we use HCl. This generates small amounts of HCN gas if unreacted cyanide ions are present.

-

Control: Perform ALL workups in a high-efficiency fume hood.

-

Control: Ensure the quench solution contains excess

to complex free cyanide as Prussian Blue derivatives, minimizing free HCN.

-

-

Waste Disposal: Do NOT pour the aqueous waste down the drain. It contains Cyanide, Copper, and Iron.

-

Protocol: Treat aqueous waste with Bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal, according to local EHS regulations.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Solution |

| Low Conversion (<30%) | Catalyst Poisoning | The phenolic -OH is interfering. Protect the phenol as an acetate (using |

| Blue/Green Starting Material | Bad Reagent | Your CuCN has oxidized. Use fresh, beige/white CuCN. |

| Emulsion during extraction | DMF Presence | Wash the organic layer thoroughly with water (x3) to remove DMF before brine wash. |

| Product stuck in aqueous | pH too high | Ensure the aqueous layer during extraction is acidic (pH ~2-3) to keep the phenol protonated and organic-soluble. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Classic reference for Rosenmund-von Braun stoichiometry and workup).

-

Ellis, G. P.; Romney-Alexander, T. M. "Cyanation of Aromatic Halides." Chem. Rev.[2]1987 , 87(4), 779–794.[2]

-

Zanon, J.; Klapars, A.; Buchwald, S. L. "Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides."[5] J. Am. Chem. Soc.2003 , 125(10), 2890–2891. (Modern mechanistic insights and ligand acceleration).

-

Organic Syntheses , Coll. Vol. 3, p.631 (1955); Vol. 28, p.34 (1948). "o-Tolunitrile and workup procedures".

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Partial Demethylation of 3,5-Dimethoxybenzonitrile

Welcome to the technical support center for the partial demethylation of 3,5-dimethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this selective transformation. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Our focus is on practical, actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the partial demethylation of 3,5-dimethoxybenzonitrile?

The principal challenge lies in achieving selectivity. The two methoxy groups are electronically equivalent, making it difficult to remove one without affecting the other. The reaction can easily proceed to the undesired 3,5-dihydroxybenzonitrile, significantly reducing the yield of the target molecule, 3-hydroxy-5-methoxybenzonitrile. Careful control over reaction conditions and stoichiometry is paramount.

Q2: Which reagent is most commonly recommended for this selective mono-demethylation?

Boron tribromide (BBr₃) is a powerful and widely used Lewis acid for the cleavage of aryl methyl ethers.[1][2][3][4][5] For selective mono-demethylation, precise control of the BBr₃ stoichiometry is critical. While other reagents like aluminum chloride (AlCl₃) or strong acids (HBr) can also cleave ethers, BBr₃ often provides better results at lower temperatures, which can enhance selectivity.[2]

Q3: How does the reaction mechanism of BBr₃ facilitate demethylation?

The reaction initiates with the formation of a Lewis acid-base adduct between the electron-deficient boron atom of BBr₃ and the oxygen of a methoxy group.[1][2] This coordination makes the methyl group highly electrophilic. A bromide ion then attacks the methyl group in an Sₙ2 reaction, leading to the cleavage of the carbon-oxygen bond and formation of methyl bromide and an aryloxy-dibromoborane intermediate.[2] Subsequent aqueous workup hydrolyzes this intermediate to yield the desired phenol.[2]

Q4: Can the nitrile group be affected by the demethylation conditions?

The nitrile group is generally stable under the conditions used for BBr₃ demethylation. However, during the acidic aqueous workup, there is a potential for hydrolysis of the nitrile to a benzamide or benzoic acid, especially if the conditions are harsh (e.g., prolonged heating in strong acid).[6][7][8][9][10] It is crucial to perform the workup under controlled conditions, typically at low temperatures.

Troubleshooting Guide: Enhancing Yield and Selectivity

This section provides a structured approach to troubleshoot and optimize your partial demethylation reaction.

Problem 1: Low Yield of 3-Hydroxy-5-methoxybenzonitrile with Significant Starting Material Remaining

This issue points to an incomplete reaction. Several factors could be at play:

-

Insufficient Reagent: The BBr₃ may have been partially decomposed by adventitious moisture in the solvent or glassware.

-

Low Reaction Temperature: While lower temperatures favor selectivity, they also slow down the reaction rate.

-

Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

Solutions and Optimization Protocol:

-

Ensure Anhydrous Conditions: Thoroughly dry all glassware and use a dry, inert solvent like dichloromethane (DCM).

-

Optimize Stoichiometry: Start with 1.0 to 1.1 equivalents of BBr₃ relative to your starting material. This minimizes the risk of double demethylation while providing enough reagent for the mono-demethylation.

-

Temperature Control: Begin the reaction at a low temperature, such as -78 °C, and allow it to slowly warm to 0 °C or room temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

-

Reaction Monitoring: Use TLC to track the disappearance of the starting material and the appearance of the product. A typical TLC system for this reaction is a mixture of hexane and ethyl acetate.

dot

Caption: Troubleshooting workflow for incomplete reaction.

Problem 2: Formation of 3,5-Dihydroxybenzonitrile (Double Demethylation)

This is the most common side reaction and directly impacts the yield of the desired mono-demethylated product.

-

Excess BBr₃: Using more than one equivalent of BBr₃ will invariably lead to the formation of the dihydroxy product.

-

Elevated Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the second demethylation.

-

Prolonged Reaction Time: Even with stoichiometric control, allowing the reaction to proceed for too long can lead to the slow formation of the dihydroxy compound.

Solutions and Optimization Protocol:

-

Strict Stoichiometric Control: Carefully measure and add no more than 1.0 equivalent of BBr₃.

-

Low-Temperature Reaction: Maintain the reaction at a low temperature (e.g., -78 °C to 0 °C) to maximize selectivity.

-

Careful Monitoring: Stop the reaction as soon as TLC indicates the consumption of the starting material and the formation of the desired product.

dot

Caption: Troubleshooting workflow for double demethylation.

Problem 3: Difficulty in Purification and Isolation

Even with a successful reaction, isolating the pure 3-hydroxy-5-methoxybenzonitrile can be challenging due to the similar polarities of the starting material, product, and byproduct.

-

Co-elution in Chromatography: The starting material, mono-demethylated, and di-demethylated products can have close Rf values, making separation by column chromatography difficult.

-

Poor Crystallization: The product may be difficult to crystallize from the crude reaction mixture.

Solutions and Optimization Protocol:

-

Column Chromatography:

-

Stationary Phase: Silica gel is the standard choice.

-

Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. This will allow for the elution of the less polar starting material first, followed by the desired product, and finally the more polar dihydroxy byproduct.

-

-

Recrystallization:

-

Solvent Selection: Experiment with different solvent systems. A mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexane) can be effective.[11] Dissolve the crude product in a minimum amount of the hot polar solvent and slowly add the non-polar solvent until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.[12][13]

-

Experimental Protocols

Optimized Protocol for Partial Demethylation of 3,5-Dimethoxybenzonitrile

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,5-dimethoxybenzonitrile (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of boron tribromide (1.0 M in DCM, 1.0 eq.) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then let it slowly warm to 0 °C over 2 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the starting material is consumed, carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by water.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

dot

Caption: Experimental workflow for partial demethylation.

Compound Characterization Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |

| 3,5-Dimethoxybenzonitrile | 6.60 (t, J=2.4 Hz, 1H), 6.45 (d, J=2.4 Hz, 2H), 3.90 (s, 6H) | 161.2, 113.9, 106.7, 98.0, 56.0 |

| 3-Hydroxy-5-methoxybenzonitrile | 7.17 (m, 1H), 7.06 (m, 1H), 6.93 (m, 1H), 3.83 (s, 3H) | Predicted values may vary |

| 3,5-Dihydroxybenzonitrile | Data not readily available in CDCl₃ | Data not readily available in CDCl₃ |

Note: Experimental NMR data can vary based on solvent and instrument. The provided data for the starting material is based on typical values found in literature. Data for the products should be confirmed experimentally.

References

- Supplementary Inform